![molecular formula C10H8N2 B574172 1,2-Dihydrocyclobuta[b]quinoxaline CAS No. 159850-92-7](/img/structure/B574172.png)
1,2-Dihydrocyclobuta[b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydrocyclobuta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclobutane ring and a quinoxaline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclobuta[b]quinoxaline can be synthesized through various methods. One common approach involves the cycloaddition reaction of quinoxaline derivatives with cyclobutene intermediates. This reaction typically requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
1,2-Dihydrocyclobuta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline moiety into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and chemical properties .
科学研究应用
1,2-Dihydrocyclobuta[b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar fused ring system but without the cyclobutane ring.
Cinnoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Quinazoline: A compound with a similar structure but different nitrogen positioning.
Uniqueness
1,2-Dihydrocyclobuta[b]quinoxaline is unique due to its fused cyclobutane and quinoxaline rings, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
属性
IUPAC Name |
1,2-dihydrocyclobuta[b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-8-7(3-1)11-9-5-6-10(9)12-8/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSRPVLALPKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)
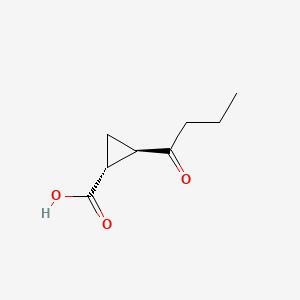
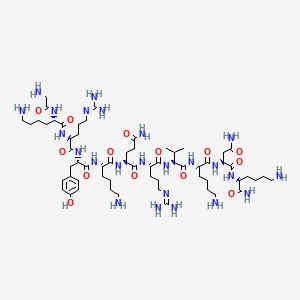
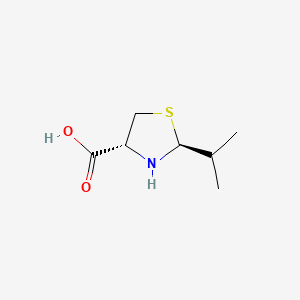
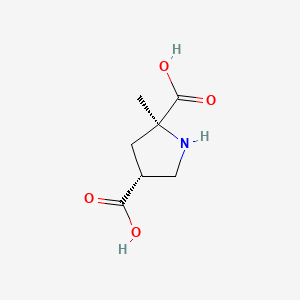
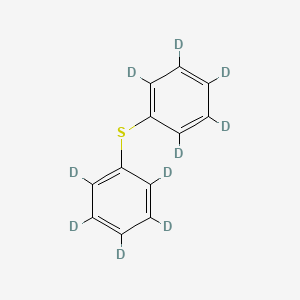
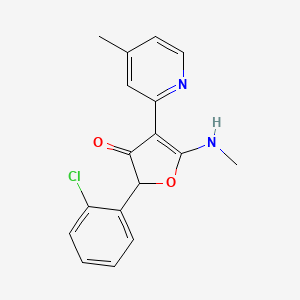
![7-Oxabicyclo[4.1.0]heptan-3-one, 1-methyl-](/img/new.no-structure.jpg)
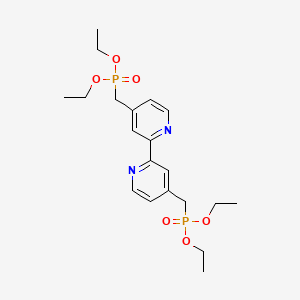
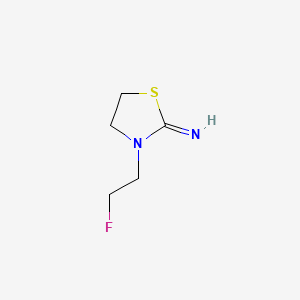
![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
